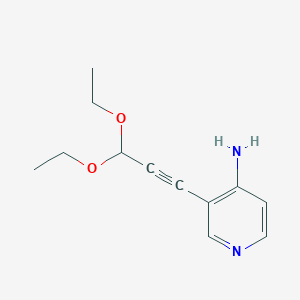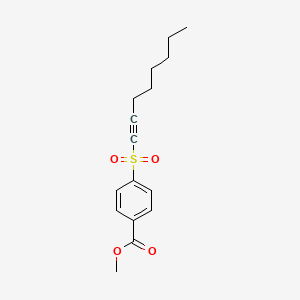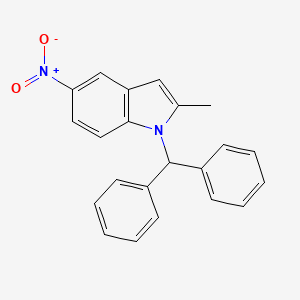
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium is a chemical compound with a complex structure that includes a benzazepine core
Preparation Methods
The synthesis of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxy and Oxo Groups: These functional groups can be introduced through selective oxidation and hydroxylation reactions.
Propylation: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Pharmacology: Research focuses on its interaction with various biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium include other benzazepine derivatives. These compounds share a similar core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 7-Hydroxy-8-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- 8-Hydroxy-7-oxo-1-methyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
- 8-Hydroxy-7-oxo-1-ethyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
Properties
CAS No. |
646520-26-5 |
|---|---|
Molecular Formula |
C13H18NO2+ |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
8-hydroxy-1-propyl-2,3,4,5-tetrahydro-1-benzazepin-1-ium-7-one |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14-7-4-3-5-10-8-12(15)13(16)9-11(10)14/h8-9H,2-7H2,1H3/p+1 |
InChI Key |
AIRLAGDGYBMQRX-UHFFFAOYSA-O |
Canonical SMILES |
CCC[N+]1=C2C=C(C(=O)C=C2CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12587804.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)
![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)

![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)

